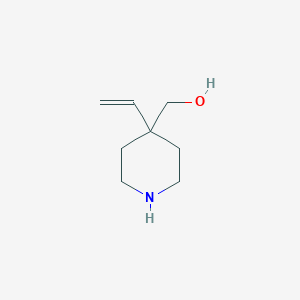

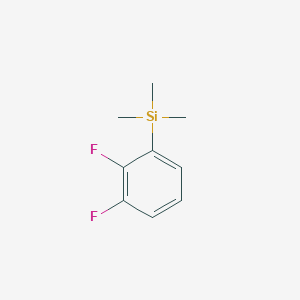

![molecular formula C19H16N2O3S2 B2538146 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895455-73-9](/img/structure/B2538146.png)

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various N-(benzothiazol-2-yl)acetamide derivatives with different substituents and their synthesis, biological activities, and physical properties. These derivatives are of significant interest due to their diverse pharmacological activities, including antibacterial, antitumor, anti-HIV, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of N-(benzothiazol-2-yl)acetamide derivatives typically involves C-C coupling methodologies, often in the presence of Pd(0) catalysts, using various aryl boronic pinacol ester/acids . The structures of these compounds are usually confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and elemental analysis . The synthesis process can be tailored to introduce different substituents on the benzothiazole ring, which can significantly affect the biological activity of the compounds .

Molecular Structure Analysis

The molecular structure of N-(benzothiazol-2-yl)acetamide derivatives is characterized by the presence of the benzothiazole moiety and an acetamide group. The substituents on the benzothiazole ring can form various hydrogen bonding interactions, which can influence the compound's photophysical properties and biological activity . For example, the presence of a methoxy group can lead to hetero-intermolecular hydrogen bonding interactions with acetic acid .

Chemical Reactions Analysis

The chemical reactivity of N-(benzothiazol-2-yl)acetamide derivatives can be influenced by the substituents on the benzothiazole ring. These compounds can undergo further chemical reactions to introduce additional functional groups, such as hydrazinyl groups, which can enhance their antibacterial activity . The reactivity of these compounds can also be studied through their pKa values, which provide insight into the protonation states of different nitrogen atoms within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzothiazol-2-yl)acetamide derivatives, such as their acidity constants (pKa), are determined using UV spectroscopic studies . These properties are crucial for understanding the pharmacokinetic behavior of the compounds. Additionally, the photophysical properties of these compounds can be studied by examining their hydrogen-bonded crystal structures, which can reveal information about their solid-state properties .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Applications

- N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives exhibit significant anti-inflammatory and antioxidant activities. Specific compounds within this group demonstrated both antioxidant and anti-inflammatory properties in various assays (Satish Koppireddi et al., 2013).

Antibacterial and Antifungal Activities

- Compounds such as N-(benzo[d]thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide derivatives have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Mayuri A. Borad et al., 2015).

- Another study found that N-(6-Arylbenzo[d]thiazol-2-acetamide derivatives possess antimicrobial activities against multiple bacterial and fungal strains, highlighting their potential as antimicrobial agents (N. Rezki, 2016).

Antitumor and Anticancer Properties

- N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for antitumor activity against various human tumor cell lines, revealing considerable anticancer activity for some compounds (L. Yurttaş et al., 2015).

Other Biological Activities

- Some derivatives have shown inhibitory activity against α-glucosidase, an enzyme relevant in diabetes management (Satish Koppireddi et al., 2014).

- N-(1,3-benzo[d]thiazol-2-yl)-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives exhibit anti-HIV activity, with some compounds showing promising results in inhibiting the virus (Dhairya Bhavsar et al., 2011).

Eigenschaften

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S2/c1-12-2-5-14(6-3-12)25-10-18(22)21-19-20-15(9-26-19)13-4-7-16-17(8-13)24-11-23-16/h2-9H,10-11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJGZTPGHIHORI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2538065.png)

![N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2538066.png)

![1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2538067.png)

![N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2538071.png)

![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)

![2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2538073.png)

![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2538082.png)

![1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2538083.png)